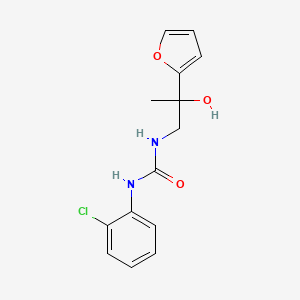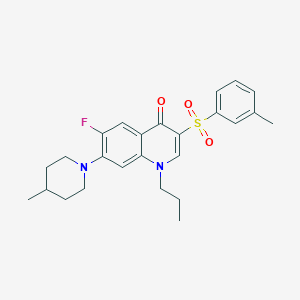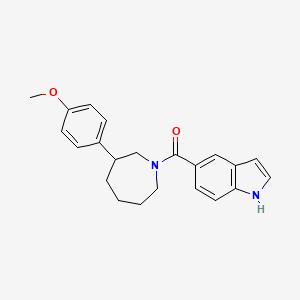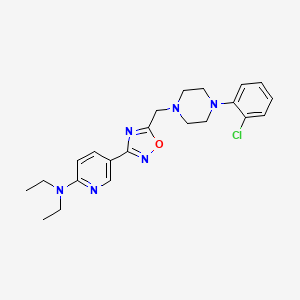
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea, also known as CHF-5074, is a small molecule drug candidate that has shown potential in treating inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and Alzheimer's disease.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Protection of Alcohols as Tetrahydro-2-Furanyl Ethers : Kruse et al. (2010) discussed the synthetic utility of 2-Chlorotetrahydrofuran (2-Cl-THF) for protecting alcohols as tetrahydro-2-furanyl ethers, highlighting its role in the formation of derivatives with furan moieties, which may be relevant to the synthesis or modification of compounds like 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea (Kruse, Jonkers, Dert, & Gen, 2010).
Environmental and Biological Research
- Photodegradation of Urea Derivatives : Guoguang, Xiangning, and Xiao-bai (2001) investigated the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media, determining the rate constants, half-lives, and photoreaction products. This study is critical for understanding the environmental fate of such compounds (Guoguang, Xiangning, & Xiao-bai, 2001).
Advanced Material and Chemical Properties
- Nonlinear Optical Properties : Shkir et al. (2018) conducted a first principles study on the electronic, optical, and nonlinear optical properties of a chalcone derivative, which could offer insights into the electro-optic applications of compounds with similar structures, including urea derivatives with specific functional groups (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Antimicrobial Activity
- Synthesis and Bioactivity of Urea Derivatives : Donlawson et al. (2020) synthesized and evaluated the antimicrobial activity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, showing effectiveness against several pathogens. This highlights the potential medicinal applications of similar urea derivatives (Donlawson, Nweneka, Orie, & Okah, 2020).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-14(19,12-7-4-8-20-12)9-16-13(18)17-11-6-3-2-5-10(11)15/h2-8,19H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWSNAJHWVROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)
![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)


![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)
